Cas no 935-13-7 (3-(furan-2-yl)propanoic acid)

3-(furan-2-yl)propanoic acid structure
3-(furan-2-yl)propanoic acid structure
商品名:3-(furan-2-yl)propanoic acid
CAS番号:935-13-7
MF:C7H8O3
メガワット:140.136622428894
MDL:MFCD00005346
CID:40330
PubChem ID:70286

3-(furan-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(Furan-2-yl)propanoic acid
    • 3-(2-Furyl)propanoic acid
    • 3-(2-Furyl)propionic acid
    • 3-Furan-2-yl-propionic acid
    • 2-Furanpropanoic acid
    • Furan-2-propionic acid
    • 2-Furanpropionic acid
    • XLTJXJJMUFDQEZ-UHFFFAOYSA-N
    • 971V0W009H
    • Furfuryl-essigsaure
    • 3-(2-Furyl)propoinic acid
    • 3-Furan-2-ylpropanoic acid
    • 3-(2-furyl) propionic acid
    • 3-(2-furanyl)propanoic acid
    • 3-(Fur-2-yl)propanoic acid
    • 3-(2-Furyl)propano
    • 2-Furanpropionic acid (6CI, 7CI, 8CI)
    • 3-Furan-2-ylpropionic acid
    • β-(2-Furyl)propionic acid
    • .BETA.-(2-FURYL)PROPIONIC ACID
    • DTXSID70239446
    • DTXCID90161937
    • 3-(furan-2-yl)propanoicacid
    • 3-(2-furyl)propanoicacid
    • 6O5
    • F1901-0149
    • PS-4963
    • J-800048
    • 3-(2-Furyl)propanoic acid #
    • NS00039570
    • DB-025951
    • EN300-11243
    • MFCD00005346
    • BBL027515
    • SB61044
    • 2-Furanpropanoic acid, 2-Furanpropionic acid
    • 3-(2-Furyl)propionic acid, 97%
    • BETA-(2-FURYL)PROPIONIC ACID
    • MB605
    • STK801962
    • Q27271947
    • AKOS000206873
    • CS-0155529
    • UNII-971V0W009H
    • SY109540
    • EINECS 213-298-4
    • 935-13-7
    • HMS1686I17
    • SCHEMBL236223
    • J-640046
    • 3-(furan-2-yl)propanoic acid
    • MDL: MFCD00005346
    • インチ: 1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
    • InChIKey: XLTJXJJMUFDQEZ-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCC1=CC=CO1)O

計算された属性

  • せいみつぶんしりょう: 140.04700
  • どういたいしつりょう: 140.047344
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.2127 (rough estimate)
  • ゆうかいてん: 56-60 °C
  • ふってん: 229
  • フラッシュポイント: 103 °C
  • 屈折率: 1.4638 (estimate)
  • PSA: 50.44000
  • LogP: 1.29680
  • ようかいせい: 未確定

3-(furan-2-yl)propanoic acid セキュリティ情報

  • 記号: GHS05 GHS07
  • シグナルワード:Danger
  • 危害声明: H315-H318-H335
  • 警告文: P261-P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 37/38-41
  • セキュリティの説明: S37/39-S26-S39
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8 °C
  • リスク用語:R37/38; R41
  • 危険レベル:IRRITANT

3-(furan-2-yl)propanoic acid 税関データ

  • 税関コード:2932190090
  • 税関データ:

    中国税関コード:

    2932190090

    概要:

    2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

3-(furan-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR3886-5g
3-(Fur-2-yl)propanoic acid
935-13-7 98+%
5g
£66.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226169-5g
3-(Furan-2-yl)propanoic acid
935-13-7 98%
5g
¥329.00 2024-04-24
Life Chemicals
F1901-0149-0.25g
3-(furan-2-yl)propanoic acid
935-13-7 95%+
0.25g
$18.0 2023-09-07
TRC
F865270-1g
3-(2-Furyl)propanoic Acid
935-13-7
1g
$98.00 2023-05-18
Fluorochem
011752-1g
3-(2-Furyl)propionic acid
935-13-7 97%
1g
£21.00 2022-03-01
Life Chemicals
F1901-0149-1g
3-(furan-2-yl)propanoic acid
935-13-7 95%+
1g
$21.0 2023-09-07
Fluorochem
011752-250mg
3-(2-Furyl)propionic acid
935-13-7 97%
250mg
£11.00 2022-03-01
Enamine
EN300-11243-0.5g
3-(furan-2-yl)propanoic acid
935-13-7 95%
0.5g
$20.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226169-1g
3-(Furan-2-yl)propanoic acid
935-13-7 98%
1g
¥60.00 2024-04-24
Enamine
EN300-11243-0.25g
3-(furan-2-yl)propanoic acid
935-13-7 95%
0.25g
$19.0 2023-10-26

3-(furan-2-yl)propanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
リファレンス
Synthesis of tonghaosu analogs
Sun, Hai; Lin, Yingjie; Wu, Yulin; Wu, Yikang, Chinese Journal of Chemistry, 2009, 27(1), 16-18

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol ,  Tetrahydrofuran ,  Water ;  cooled; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Preparation of 3-heteroarylalkyl substituted GABA analogs as anticonvulsants
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Palladium Solvents: Methanol ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Unprecedented C-Selective Interstrand Cross-Linking through in Situ Oxidation of Furan-Modified Oligodeoxynucleotides
Op de Beeck, Marieke; Madder, Annemieke, Journal of the American Chemical Society, 2011, 133(4), 796-807

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium acetate ,  Hydrogen Catalysts: Palladium
リファレンス
Allyl cation stereochemistry in the intramolecular [4+3] cycloaddition reaction
Harmata, Michael; Gamlath, Chandra B.; Barnes, Charles L., Tetrahedron Letters, 1990, 31(42), 5981-4

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Pyridine ;  3 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 atm, rt
リファレンス
Remote-Group-Assisted Facile Oxidative Arylation of Furans and Pyrroles
Jiang, Kai; Wang, Haohao; Xie, Yi; Jiang, Huanfeng ; Lei, Ming ; et al, ACS Catalysis, 2023, 13(6), 3520-3531

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Phosphorus pentachloride Solvents: Ethanol
リファレンス
Studies on synthesis of α furanpropionate useful as flavor
Liu, Xiujuan; Wang, Geyun; Li, Lianbin; Sun, Lingfeng, Xiangliao Xiangjing Huazhuangpin, 2002, (2), 1-3

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol ,  Tetrahydrofuran
リファレンス
Heteroaromatic side-chain analogs of pregabalin
Schelkun, Robert M.; Yuen, Po-Wai; Wustrow, David J.; Kinsora, Jack; Su, Ti-Zhi; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2329-2332

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  1 h, cooled; 16 h, rt
リファレンス
Thermo-responsive Diels-Alder stabilized hydrogels for ocular drug delivery of a corticosteroid and an anti-VEGF fab fragment
Ilochonwu, Blessing C.; van der Lugt, Simone A.; Annala, Ada; Di Marco, Greta; Sampon, Thibault; et al, Journal of Controlled Release, 2023, 361, 334-349

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Water Solvents: Pyridine ;  16 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives
Payne, Daniel T. ; Zhao, Yiming ; Fossey, John S., Scientific Reports, 2017, 7(1), 1-8

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Isopropyl β-D-thiogalactopyranoside ,  Ferrous ammonium sulfate hexahydrate Solvents: Water ;  48 h, 37 °C
リファレンス
A Biocompatible Alkene Hydrogenation Merges Organic Synthesis with Microbial Metabolism
Sirasani, Gopal; Tong, Liuchuan; Balskus, Emily P., Angewandte Chemie, 2014, 53(30), 7785-7788

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1 h, 0 °C; 16 h, rt
1.2 Solvents: Chloroform ;  48 h, rt
リファレンス
Electrolysis as an Efficient Key Step in the Homogeneous Polymer-Supported Synthesis of N-Substituted Pyrroles
Nad, Sukanya; Roller, Sebastian; Haag, Rainer; Breinbauer, Rolf, Organic Letters, 2006, 8(3), 403-406

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrazine ,  1-Methoxy-4-(phenylseleninyl)benzene Solvents: Methanol ,  Water
リファレンス
Dissociative cycloelimination, a new selenium based pericyclic reaction
Henriksen, Lars; Jakobsen, Soren, Chemical Communications (Cambridge, 2001, (23), 2448-2449

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
リファレンス
Probing structural effects on replication efficiency through comparative analyses of families of potential self-replicators
Kassianidis, Leftherios; Pearson, Russell J.; Philp, Douglas, Chemistry - A European Journal, 2006, 12(34), 8798-8812

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Tempo ,  Potassium chloride ,  Ferric nitrate Solvents: 1,2-Dichloroethane ;  20 h, rt
リファレンス
Na-MnOx catalyzed aerobic oxidative cleavage of biomass-derived 1,2-diols to synthesis medium-chain furanic chemicals
Kong, Qing-Shan; Li, Xing-Long ; Shen, Hong-Bo; Xu, Hua-Jian; Fu, Yao, Green Energy & Environment, 2022, 7(5), 957-964

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5 h, rt
リファレンス
Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide
Halila, Sami; Velasco, Trinidad; De Clercq, Pierre; Madder, Annemieke, Chemical Communications (Cambridge, 2005, (7), 936-938

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Catalysts: Nickel Solvents: Water ;  30 min, rt; 3 h, 50 - 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Raney nickel-catalyzed hydrogenation of unsaturated carboxylic acids with sodium borohydride in water
Rao, Gopal Krishna; Gowda, Narendra B.; Ramakrishna, Ramesha A., Synthetic Communications, 2012, 42(6), 893-904

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, rt
リファレンス
Economical and eco-friendly method for the reduction of heterocyclics possessing α,β-unsaturated acid systems using novel reduction method
Naresh, K.; Reddy, B. Madhava; Babu, V. Harinadha, European Journal of Biomedical and Pharmaceutical Sciences, 2014, 1(2), 446-451

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Protein and peptide libraries and methods for linking an mRNA molecule to a polypeptide and for making polypeptide libraries
, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium ,  Carbon Solvents: Water
リファレンス
Thermodynamics of protonation of some five-membered heteroaryl carboxylates, -alkanoates and -trans-propenoates
Arena, Giuseppe; Cali, Rosario; Maccarone, Emanuele; Passerini, Amedeo, Journal of the Chemical Society, 1993, (10), 1941-5

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  overnight, 20 °C
リファレンス
Preparation of quinolones derivatives useful as inducible nitric oxide synthase inhibitors
, World Intellectual Property Organization, , ,

3-(furan-2-yl)propanoic acid Raw materials

3-(furan-2-yl)propanoic acid Preparation Products

3-(furan-2-yl)propanoic acid 関連文献

3-(furan-2-yl)propanoic acidに関する追加情報

Introduction to 3-(furan-2-yl)propanoic acid (CAS No. 935-13-7)

3-(furan-2-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 935-13-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a propenoic acid moiety linked to a furan ring, has garnered attention due to its versatile structural and functional properties. The unique combination of the furan ring and the carboxylic acid group makes it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The furan-2-yl substituent in 3-(furan-2-yl)propanoic acid contributes to its distinctive chemical behavior, enabling various reactions such as nucleophilic addition and oxidation processes. This feature has been exploited in recent years to develop novel synthetic pathways and functional materials. The compound’s ability to participate in multiple chemical transformations underscores its importance in medicinal chemistry and material science.

In the pharmaceutical industry, 3-(furan-2-yl)propanoic acid has been explored as a precursor for several bioactive compounds. Its structural motif is frequently incorporated into drug candidates targeting neurological disorders, inflammation, and metabolic diseases. The furan ring, known for its heterocyclic stability and electronic properties, enhances the binding affinity of molecules to biological targets. Recent studies have highlighted its role in designing potent inhibitors for enzymes involved in disease pathways.

One of the most compelling applications of 3-(furan-2-yl)propanoic acid is in the synthesis of heterocyclic derivatives with pharmaceutical relevance. Researchers have leveraged its reactivity to create novel scaffolds that exhibit improved pharmacokinetic profiles compared to traditional drug molecules. For instance, derivatives of this compound have shown promise in preclinical trials as potential treatments for chronic inflammatory conditions. The carboxylic acid group further facilitates further derivatization, allowing chemists to fine-tune properties such as solubility and metabolic stability.

The industrial synthesis of 3-(furan-2-yl)propanoic acid typically involves multi-step organic reactions starting from readily available furan derivatives. Advances in catalytic processes have enabled more efficient and environmentally friendly production methods, reducing waste and energy consumption. These innovations align with the growing emphasis on sustainable chemistry practices in the pharmaceutical sector.

Recent breakthroughs in computational chemistry have also enhanced our understanding of 3-(furan-2-yl)propanoic acid’s reactivity and interactions. Molecular modeling studies predict its behavior in complex biological systems, aiding drug design efforts. These computational tools are particularly valuable for identifying potential off-target effects early in the development process, thereby improving safety profiles.

The compound’s role extends beyond pharmaceuticals into materials science, where it serves as a building block for polymers and functional materials. Its ability to form stable heterocyclic structures makes it useful in developing advanced materials with applications ranging from electronics to biodegradable plastics.

As research continues, the applications of 3-(furan-2-yl)propanoic acid are expected to expand further. Collaborative efforts between academia and industry are driving innovation, leading to new synthetic methodologies and therapeutic applications. The compound’s unique structural features ensure its continued relevance in addressing complex challenges across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:935-13-7)3-(furan-2-yl)propanoic acid
A11013
清らかである:99%
はかる:25g
価格 ($):279.0